molecular formula C13H15N3O B13867419 5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole

5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole

Cat. No.: B13867419
M. Wt: 229.28 g/mol
InChI Key: PRZJFMRRZTYYPZ-UHFFFAOYSA-N
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Description

5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features both pyrazole and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole typically involves the reaction of 2,3-dihydro-1H-isoindole with 2-(1H-pyrazol-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce fully hydrogenated isoindole derivatives.

Scientific Research Applications

5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of pyrazole and isoindole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C13H15N3O/c1-4-15-16(5-1)6-7-17-13-3-2-11-9-14-10-12(11)8-13/h1-5,8,14H,6-7,9-10H2

InChI Key

PRZJFMRRZTYYPZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)OCCN3C=CC=N3

Origin of Product

United States

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